molecular formula C19H21F3N2S B1605739 Trifluomeprazine CAS No. 2622-37-9

Trifluomeprazine

カタログ番号: B1605739
CAS番号: 2622-37-9
分子量: 366.4 g/mol
InChIキー: ILBBYVOOXMPNTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluomeprazine is a phenothiazine derivative primarily used as an antipsychotic agent. It is known for its efficacy in managing schizophrenia and other psychotic disorders. The compound is characterized by its trifluoromethyl group, which contributes to its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trifluomeprazine typically involves the reaction of phenothiazine with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom on the phenothiazine ring with the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound is less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

科学的研究の応用

Psychiatric Applications

1.1 Schizophrenia Treatment

Trifluomeprazine is widely recognized for its efficacy in managing schizophrenia. A systematic review indicated that this compound demonstrates significant clinical improvement compared to placebo, with a notable reduction in relapse rates among patients . The evidence suggests that patients receiving this compound showed better global improvement at medium-term follow-ups (RR 4.61) and fewer dropouts due to worsening symptoms (RR 0.34) compared to those on placebo .

OutcomeThis compound (RR)Placebo (RR)Quality of Evidence
Global state improvement4.611.00Low
Study dropout due to worsening0.341.00Low
Extrapyramidal side effectsHigher incidenceLower incidenceModerate

1.2 Withdrawal Symptoms

Withdrawal from this compound can lead to symptoms such as craving, irritability, and dysphoria . Understanding these withdrawal effects is essential for clinicians managing long-term treatment plans for patients.

Neuroprotective Effects

2.1 Traumatic Brain Injury (TBI)

Recent studies have explored this compound's neuroprotective properties in the context of TBI. Research indicates that this compound reduces brain edema and inflammation following TBI by inhibiting the accumulation of Aquaporin-4 on astrocyte endfeet . In animal models, treatment with this compound significantly improved neurological outcomes and reduced brain tissue damage.

ParameterTBI Group (Control)TBI + this compound
Brain edemaHigherLower
Neurological severity scoreHigherLower

Anti-Inflammatory Applications

3.1 Peripheral Inflammation

This compound has demonstrated inhibitory effects on peripheral inflammation through its action as a dopamine D2 receptor antagonist. Studies show that it effectively reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β in obese mice models . This suggests potential applications in treating obesity-related inflammatory conditions.

Anticancer Properties

4.1 Non-Small Cell Lung Cancer (NSCLC)

Emerging evidence highlights this compound's potential as an anticancer agent, particularly against cancer stem cells (CSCs) in NSCLC. Research indicates that this compound can suppress tumor growth and enhance the efficacy of traditional chemotherapeutics like cisplatin and gefitinib . The drug's ability to reverse CSC-associated gene expression profiles positions it as a promising candidate for further clinical investigation.

4.2 Triple-Negative Breast Cancer (TNBC)

This compound has also shown promise in combating aggressive TNBC by inducing cell cycle arrest and apoptosis in cancer cells without causing significant side effects . In vivo studies demonstrated its effectiveness in reducing tumor growth and metastasis, suggesting that this compound could be rapidly advanced into clinical trials for cancer treatment.

作用機序

Trifluomeprazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing the symptoms of psychosis by modulating the release of dopamine. Additionally, it depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

類似化合物との比較

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but differs in its side effect profile.

    Fluphenazine: Known for its long-acting injectable form, used in the management of chronic schizophrenia.

    Thioridazine: Similar in structure but has a higher risk of cardiac side effects.

Uniqueness of Trifluomeprazine: this compound is unique due to its trifluoromethyl group, which enhances its lipophilicity and allows for better penetration of the blood-brain barrier. This structural feature contributes to its potent antipsychotic effects and distinguishes it from other phenothiazine derivatives.

生物活性

Trifluomeprazine, a phenothiazine derivative, is primarily known as an antipsychotic medication. However, recent research has highlighted its diverse biological activities beyond its traditional use, particularly in cancer treatment and infectious disease management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

This compound exerts its effects through multiple mechanisms:

  • Calmodulin Antagonism : this compound is known to inhibit calmodulin, a calcium-binding protein involved in various cellular processes. This inhibition affects pathways related to cell growth and apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound induces G0/G1 cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This effect has been observed in various cancer cell lines, including triple-negative breast cancer (TNBC) and colorectal cancer (CRC) .
  • Mitochondrial Apoptosis : this compound promotes apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential. This leads to the activation of apoptotic markers such as caspase-3 .

Anticancer Activity

Recent studies have demonstrated this compound's efficacy against several cancer types:

  • Triple-Negative Breast Cancer (TNBC) : In vitro studies showed that this compound inhibited the proliferation of TNBC cell lines (MDA-MB-468, MDA-MB-231) and induced apoptosis. In vivo, it suppressed tumor growth and brain metastasis without significant side effects .
  • Colorectal Cancer (CRC) : this compound significantly reduced the growth of CRC cells by inducing G0/G1 arrest and promoting apoptosis. It also enhanced the expression of programmed death-ligand 1 (PD-L1), suggesting potential synergy with immune checkpoint inhibitors .
  • Lung Cancer : Research indicated that this compound inhibited the proliferation of A549 lung cancer cells. Its analogs showed even greater cytotoxicity than this compound itself .

Efficacy Against Infectious Diseases

This compound has shown promise in treating infectious diseases, particularly tuberculosis:

  • Mycobacterium tuberculosis : Studies indicated that this compound effectively reduced both actively replicating and non-replicating Mycobacterium tuberculosis strains. It demonstrated significant antibacterial activity against multidrug-resistant strains, making it a candidate for further development as a tuberculosis treatment .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusFindingsReference
TNBC Cell Lines Induced G0/G1 arrest; stimulated apoptosis; suppressed brain metastasis in mice
Colorectal Cancer Reduced cell proliferation; increased PD-L1 expression; effective in subcutaneous models
Lung Cancer (A549 Cells) Inhibited proliferation; analogs showed enhanced cytotoxicity compared to this compound
Tuberculosis Effective against MDR strains; reduced bacillary load in macrophages

特性

IUPAC Name

N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2S/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22/h4-10,13H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBYVOOXMPNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048247
Record name Trifluomeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-37-9
Record name Trifluomeprazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluomeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOMEPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF4T2241HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluomeprazine
Reactant of Route 2
Trifluomeprazine
Reactant of Route 3
Trifluomeprazine
Reactant of Route 4
Trifluomeprazine
Reactant of Route 5
Trifluomeprazine
Reactant of Route 6
Trifluomeprazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。